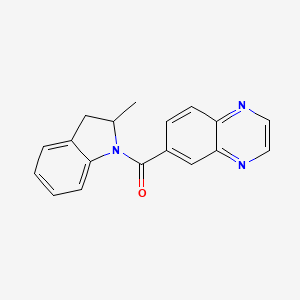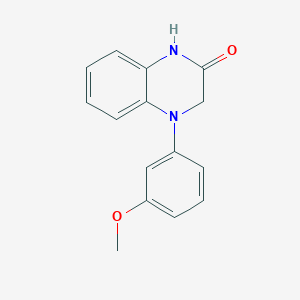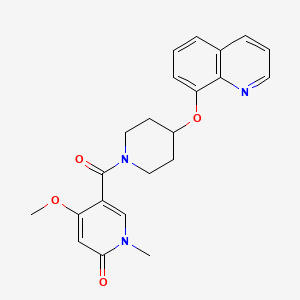
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.178. It is a derivative of pyrazole, a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid are not available in the search results, pyrazoles are known to participate in various reactions. For instance, they can undergo [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
Electrochemiluminescence in Metal Organic Frameworks
A study by Feng et al. (2016) synthesized a series of transition metal complexes utilizing ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate as a ligand. These complexes demonstrated significant electrochemiluminescence (ECL) properties in DMF solution, highlighting the potential of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid derivatives in the development of ECL-based sensors and devices (Feng et al., 2016).
Synthesis of 3‐Carboxamido‐4‐Carboxylic Acid Derivatives
Vicentini et al. (2000) explored the chemical reactivity of ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate with hydroxylamine or hydrazines, leading to the formation of isoxazole and pyrazole ortho-dicarboxylic acid esters. This study underscores the versatility of pyrazole derivatives, including those of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, in synthesizing novel compounds with potential pharmacological applications (Vicentini et al., 2000).
Corrosion Inhibition
Tebbji et al. (2005) investigated the inhibition efficiency of pyrazole-type organic compounds on steel corrosion in hydrochloric acid solutions. Although the study focuses on different pyrazolic derivatives, it highlights the potential of pyrazole-3-carboxylic acid derivatives in corrosion inhibition, suggesting a pathway for the application of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid in protective coatings (Tebbji et al., 2005).
Cross-Coupling Reactions
Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, in Pd-catalyzed cross-coupling reactions. This work exemplifies the role of pyrazole carboxylates in synthesizing condensed pyrazoles, offering insights into their use in complex organic synthesis and material science applications (Arbačiauskienė et al., 2011).
Antianaphylactic Agents
Research by Nohara et al. (1985) on the synthesis of antiallergic compounds, although not directly involving 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, demonstrates the broader utility of pyrazole derivatives in medicinal chemistry. This connection suggests potential areas for future investigation of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid in the development of new therapeutic agents (Nohara et al., 1985).
Mechanism of Action
It’s also worth noting that both pyrazole and carboxylic acid functional groups are common in many biologically active compounds. Pyrazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Carboxylic acids, on the other hand, are often involved in various biochemical reactions and pathways.
properties
IUPAC Name |
2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-7(11)5-10-6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZXCAWQZFGPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2573319.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2573328.png)


![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)